Structural Basis of Non-Sweet Sensory Profile
11-Deoxymogroside IIE is a cucurbitane glycoside containing two glucose units, in contrast to mogroside V which contains five glucose units. According to established structure-taste relationships within the mogroside class, compounds with fewer than four glucose units generally exhibit bitter or neutral taste profiles, whereas those with four or more glucose units are sweet [1]. Mogroside V, with five glucose units, is approximately 425× sweeter than sucrose [2]. 11-Deoxymogroside IIE, lacking the requisite glucose units and possessing a deoxygenated C-11 position, is classified as a non-sweet mogroside . This structural divergence dictates its utility as a negative control in taste receptor studies and as a reference standard for distinguishing sweet from non-sweet mogrosides in analytical profiling.
| Evidence Dimension | Sweetness / Sensory Profile |
|---|---|
| Target Compound Data | Non-sweet (bitter or neutral) |
| Comparator Or Baseline | Mogroside V: Sweet, approximately 425× sweeter than sucrose |
| Quantified Difference | Qualitative: Sweet vs. Non-sweet; Structural: 2 glucose units vs. 5 glucose units |
| Conditions | Structure-taste correlation studies on mogroside glycosylation patterns [1] |
Why This Matters
For laboratories developing natural sweeteners or studying taste receptor mechanisms, using a non-sweet mogroside standard like 11-Deoxymogroside IIE is essential to establish baseline responses and validate assay specificity.
- [1] Wang L, Yang Z, Lu F, et al. Cucurbitane glycosides derived from mogroside IIE: structure-taste relationships, antioxidant activity, and acute toxicity. Molecules. 2014;19(8):12676-12689. View Source
- [2] Jia Z, Yang X. A minor, sweet cucurbitane glycoside from Siraitia grosvenorii. Nat Prod Commun. 2009;4(6):769-772. View Source
